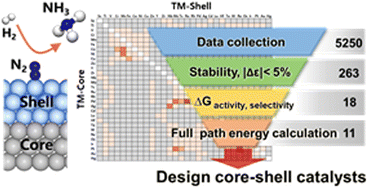High-throughput design of bimetallic core–shell catalysts for the electrochemical nitrogen reduction reaction†
Journal of Materials Chemistry A Pub Date: 2023-10-30 DOI: 10.1039/D3TA05408J
Abstract
The electrochemical nitrogen reduction reaction (NRR) is an attractive alternative process for producing ammonia in an eco-friendly manner. However, the development of a highly active and selective catalyst remains a formidable challenge. Herein, 870 core–shell catalysts comprising 30 transition metals are systematically screened, and their electrochemical NRR catalytic performances are estimated using density functional theory. From the 870 core–shell catalysts, four catalysts (Pd–Ru, Pt–Re, Ir–Re, and Pd–Re) are identified as promising candidates for NRRs. Three crucial factors (strain effect, ligand effect, and shell crystal structure) that determine the catalytic performance of the core–shell catalysts are systematically explored to discover the underlying mechanisms behind the enhanced catalytic activity and selectivity observed in these proposed catalysts. The strain effect surpasses the ligand effect, and the catalytic selectivity can be enhanced by applying tensile strain to the shell layers. Additionally, the ligand effect that induces electron gain and loss modulates the adsorption properties of the intermediates, further enhancing the activity of the core–shell catalysts. Moreover, the crystal structure effects of the shell element on the electrochemical NRR are discussed for the first time in this work. Based on the three effects, we suggest a multilayered catalyst composed of three elements (Pd–Re–Ru) that exhibits catalytic activity and selectivity superior to those of the Pd–Ru core–shell catalyst. In this work, we provide insights into core–shell or multilayered catalyst designs and strategies for further enhancing their catalytic performance.


Recommended Literature
- [1] 3D hollow MXene (Ti3C2)/reduced graphene oxide hybrid nanospheres for high-performance Li-ion storage†
- [2] Anodization strategy to fabricate nanoporous gold for high-sensitivity detection of p-nitrophenol
- [3] Back matter
- [4] A 4.92% efficiency Cu2ZnSnS4 solar cell from nanoparticle ink and molecular solution
- [5] A high performance graphene/few-layer InSe photo-detector†
- [6] Front cover
- [7] Schottky barrier tuning of the single-layer MoS2 on magnetic metal substrates through vacancy defects and hydrogenation
- [8] Fast and reversible functionalization of a single nanopore based on layer-by-layer polyelectrolyte self-assembly for tuning current rectification and designing sensors†
- [9] Abstraction and addition kinetics of C2H radicals with CH4, C2H6, C3H8, C2H4, and C3H6: CVT/SCT/ISPE and hybrid meta-DFT methods†
- [10] Daldinone derivatives from the mangrove-derived endophytic fungus Annulohypoxylon sp.†

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 170230-88-3
-
CAS no.: 131159-39-2
-
CAS no.: 10162-82-0
-
CAS no.: 157730-74-0









